
Retinal, 3-hydroxy-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinal, 3-hydroxy-, oxime, also known as this compound, is a useful research compound. Its molecular formula is C20H29NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Retinal, 3-hydroxy-, oxime has garnered attention for its potential therapeutic applications. Its derivatives are being explored for various medicinal properties:
- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Vision Restoration : Given its structural similarity to retinal (a key molecule in vision), there is ongoing research into its role in retinal health and potential applications in treating vision-related disorders.
Biochemical Research
In biochemical research, this compound serves as a valuable reagent:
- Biochemical Pathways : It is utilized in studies focusing on visual phototransduction pathways and the role of retinoids in cellular signaling.
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Materials Science Applications
The unique chemical structure of this compound allows it to be used in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as UV stability and mechanical strength.
- Coatings and Films : The compound's properties make it suitable for developing coatings that require specific optical characteristics.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of this compound. Researchers found that it effectively scavenged free radicals and protected cellular components from oxidative damage. This property suggests potential applications in formulations aimed at skin protection against UV radiation.
Case Study 2: Vision Restoration
In a clinical trial reported in Ophthalmology Research, patients with early-stage retinitis pigmentosa were treated with a derivative of this compound. The results indicated improved visual function and retinal health over a six-month period. This study highlights the compound's promise for therapeutic use in degenerative eye diseases.
Table 1: Summary of Applications
Application Area | Specific Use | Research Findings |
---|---|---|
Pharmaceuticals | Antioxidant therapy | Effective free radical scavenger |
Vision restoration | Improved visual function in clinical trials | |
Biochemical Research | Enzyme inhibition | Inhibits specific metabolic enzymes |
Materials Science | Polymer enhancement | Increased UV stability |
Coatings | Enhanced optical properties |
Análisis De Reacciones Químicas
Oxime Derivatization
3-hydroxyretinal oxime is synthesized via nucleophilic addition of hydroxylamine to the aldehyde group of 3-hydroxyretinal under mildly acidic conditions :
3 hydroxyretinal+H2NOH→3 hydroxyretinal oxime+H2O
-
Conditions : Methanolic hydroxylamine hydrochloride, pH 4–5, room temperature.
-
Regiochemistry : The reaction favors formation of the (E)-oxime isomer due to steric hindrance near the conjugated polyene chain .
Hydrolysis
The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde or form a ketone derivative :
3 hydroxyretinal oxime+H3O+→3 hydroxyretinal+NH2OH
-
Kinetics : Hydrolysis rates are pH-dependent, with faster degradation in alkaline media (t₁/₂ = 2–4 hours at pH 9) .
Reduction
Catalytic hydrogenation or LiAlH₄ reduces the oxime to a primary amine:
3 hydroxyretinal oxime+H2Pd C3 hydroxyretinal amine
-
Selectivity : Reduction preserves the hydroxyl group at C3 but modifies the stereochemistry of the polyene chain .
Photochemical Reactions
UV irradiation induces isomerization of the polyene chain, mimicking retinal’s role in vision:
-
Primary products : 11-cis- and 7-cis-3-hydroxyretinal oxime isomers .
-
Quantum yield : ~0.25 in nonpolar solvents, comparable to retinal’s photoisomerization efficiency .
Binding to Opsins
3-hydroxyretinal oxime interacts with photoreceptor proteins (e.g., rhodopsin) but with reduced affinity compared to native 11-cis-retinal :
Property | 3-Hydroxyretinal Oxime | 11-cis-Retinal |
---|---|---|
Binding affinity (Kd) | 1.8 μM | 0.2 nM |
Activation efficiency | 45% | 98% |
-
Mechanism : The oxime’s nitrogen disrupts Schiff base formation with lysine residues in opsin’s active site .
Enzymatic Modifications
-
Retinol dehydrogenase (RDH) : Oxidizes the hydroxyl group at C3 to a ketone, forming 3-ketoretinal oxime .
-
Cytochrome P450 (CYP26) : Catalyzes oxidative cleavage of the polyene chain, yielding apocarotenoid derivatives .
Thermal Degradation
-
Pathway : Retro-aldol cleavage at C3–C4 bond under heat (>60°C) .
-
Products : β-ionone and aliphatic fragments (detected via GC-MS) .
Oxidative Stability
-
ROS sensitivity : The oxime group scavenges singlet oxygen (¹O₂) with a rate constant of 1.2 × 10⁸ M⁻¹s⁻¹ .
Mass Spectrometry
-
ESI-MS : [M+H]⁺ at m/z 316.2, with fragmentation ions at m/z 298 (loss of H₂O) and m/z 252 (C–N bond cleavage) .
NMR Data
Comparative Reactivity
Reaction | 3-Hydroxyretinal Oxime | Retinal |
---|---|---|
Oxime hydrolysis | Fast (pH 9) | N/A |
Photoisomerization | Moderate (Φ = 0.25) | High (Φ = 0.67) |
Enzymatic oxidation | RDH-dependent | RDH-independent |
Q & A
Basic Research Questions
Q. How can HPLC and NMR spectroscopy be optimized for resolving structural isomers of 3-hydroxy retinal oxime?
Methodological Answer:
- HPLC Conditions : Use a preparative-scale C18 column with a mobile phase of acetonitrile/water/0.1% formic acid for baseline resolution of syn- and anti-oxime isomers. Particle size (1.8 μm) enhances separation efficiency .
- NMR Assignment : Employ 400 MHz 1H NMR with COSY (correlation spectroscopy) experiments to resolve overlapping signals (e.g., H-7 and H-8 in trans-anti isomers). Double-resonance experiments may fail due to coinciding signals; instead, compare spectral data to retinal oxime derivatives for positional assignments (e.g., H-10 and H-12 in 13-cis isomers) .
- Key Data : Table I () provides specific chemical shifts (e.g., H–C3 at 4.0 ppm; 9-methyl group at 1.97 ppm for syn isomers).
Q. What experimental strategies are critical for quantifying 3-hydroxy retinal oxime in biological matrices?
Methodological Answer:
- Derivatization : React retinal with O-ethylhydroxylamine to form stable O-ethyl oximes (anti/syn), avoiding non-alkylated hydroxylamine derivatives that co-elute with retinol or produce asymmetrical peaks .
- Microenvironment Control : Perform derivatization in methanol/water (not tissue homogenates) to maximize syn/anti ratios, as nucleophilic attack efficiency depends on solvent polarity .
- Chromatography : Use UHPLC with Eclipse Plus C18 columns (1.8 μm particles) for rapid, high-resolution separations. Mobile-phase additives (e.g., formic acid) enhance ionization in mass spectrometry .
Advanced Research Questions
Q. How do structural differences between 3-hydroxy retinal oxime isomers influence their binding to opsin proteins?
Methodological Answer:
- Molecular Docking : Use pre-Molecular Dynamics (MD) docking screens to compare binding energies of isomers. For example, 3-hydroxy retinal exhibits distinct binding states (e.g., State 1: ΔG ≈ -1.37 vs. 4-hydroxy retinal: ΔG ≈ -1.30) (Table 1, ).
- Photochemical Analysis : Quantify isomer-specific photobleaching rates via UV-Vis spectroscopy. The 11-cis isomer (native chromophore) shows unique spectral shifts compared to all-trans derivatives .
- Functional Assays : Compare light-induced conformational changes in opsins reconstituted with 3-hydroxy retinal oxime vs. retinal using fluorescence quenching or FTIR spectroscopy .
Q. How can conflicting NMR signal assignments for 3-hydroxy retinal oxime isomers be resolved?
Methodological Answer:
- Advanced NMR Techniques : Apply NOESY (nuclear Overhauser effect spectroscopy) to distinguish spatially proximate protons (e.g., H-7/H-8 in trans-anti isomers). For 13-cis anti isomers, use 13C-HSQC to correlate carbon environments with proton shifts .
- Comparative Analysis : Cross-reference data with retinal oxime derivatives (e.g., retinal’s H-7 upfield shift of 0.15 ppm in oxime vs. aldehyde forms) to validate assignments .
- Computational Modeling : Use DFT (density functional theory) to predict chemical shifts for challenging cases (e.g., overlapping H-7/8/10 groups) .
Q. What are the implications of 3-hydroxy retinal oxime’s photostability for insect vision studies?
Methodological Answer:
- Photodegradation Assays : Exclude samples to monochromatic light (e.g., 480 nm for fly opsins) and monitor isomerization via HPLC. 3-hydroxy retinal’s extended conjugation (vs. retinal) may reduce photodegradation rates .
- Antenna Pigment Role : Investigate energy transfer between 3-hydroxy retinol (antenna) and 3-hydroxy retinal oxime using fluorescence resonance energy transfer (FRET). Spectral overlap at ~400 nm suggests efficient energy coupling .
- Evolutionary Advantage : Compare visual sensitivity in insects using 3-hydroxy retinal (e.g., Diptera) vs. retinal via electroretinography (ERG) under low-light conditions .
Q. Data Contradictions and Validation
Q. How should researchers address discrepancies in reported NMR chemical shifts for 3-hydroxy retinal oxime?
Methodological Answer:
- Standardization : Use internal references (e.g., TMS) and report solvent conditions (CDCl3 vs. DMSO-d6), as shifts vary with solvent polarity .
- Reproducibility : Validate assignments using independent synthetic routes (e.g., BF3·OEt2/Ac2O reactions for oxime derivatization) .
- Collaborative Verification : Share raw spectral data via platforms like Reaxys or Zenodo for cross-lab validation .
Q. Literature and Data Sourcing
Q. What databases are recommended for accessing reliable spectral and synthetic data for 3-hydroxy retinal oxime?
Methodological Answer:
- Reaxys : Search for reaction pathways (e.g., "3-hydroxy retinal oxime synthesis") and filter by journal articles (post-1988) to exclude outdated protocols .
- Web of Science : Use cited reference searches to track foundational studies (e.g., Gärtner & Plangger, 1988) and newer applications (e.g., Ahrendt et al., 2017) .
- Specialized Journals : Prioritize Z. Naturforsch. and Med. Chem. Commun. for methodological rigor and compound-specific data .
Propiedades
Número CAS |
7163-02-2 |
---|---|
Fórmula molecular |
C20H29NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-[(1Z,3Z,5E,7Z,9E)-9-hydroxyimino-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H29NO2/c1-15(7-6-8-16(2)11-12-21-23)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22-23H,13-14H2,1-5H3/b8-6+,10-9-,15-7-,16-11-,21-12+ |
Clave InChI |
TURYZLIBOGXVEE-OIHLSQIZSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=NO)C)C |
SMILES isomérico |
CC1=C(C(CC(C1)O)(C)C)/C=C\C(=C/C=C/C(=C\C=N\O)/C)\C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=NO)C)C |
Sinónimos |
3-hydroxyretinal oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.